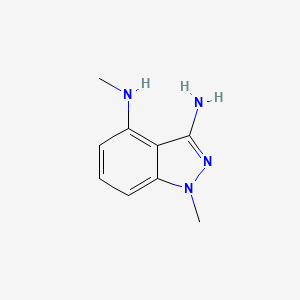

![molecular formula C11H19ClN2 B1392876 {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride CAS No. 1258650-52-0](/img/structure/B1392876.png)

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride

Descripción general

Descripción

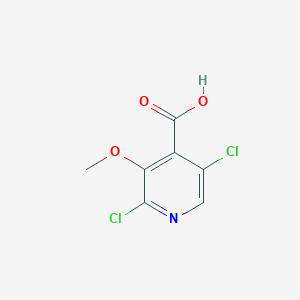

“{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is a compound of interest in various fields, including pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of aniline derivatives with hydrazine . For instance, 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, is synthesized from commercially available 2-ethylaniline . The process involves the preparation of a diazonium salt of aniline using HCl and sodium nitrite at lower temperature, followed by the reduction of the diazonium salt with sodium sulfite and concentrated H2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” such as melting point, boiling point, density, and others are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives

Phenylacetone

Synthesis and therapeutic potential of imidazole containing compounds

- Application: Imidazole is a five-membered heterocyclic moiety that possesses a diverse nature of activities. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

- Method: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- Results: This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

- Application: Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- Method: In this review, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole containing analogs .

- Results: The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during last decade .

Imidazole Containing Compounds

Pyrrole Containing Compounds

Diphenyl-Substituted Pyrazoline Derivatives

- Application: This research involves the selective hydro-amination of allyl alcohols & 2° allylic alcohols with exceptional functional compatibility .

- Method: The reactions were carried out under hydrogen-borrowing conditions, using Mn(I) composite as a catalyst .

- Application: This research focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework .

- Results: This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

- Application: This research involves the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which were reported as antiviral agents .

- Results: Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Hydrogen-Borrowing Reactions

Phenoxy Acetamide and its Derivatives

Indole Derivatives

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-propan-2-ylphenyl)ethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;/h4-9,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBROWRUJJXPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)

![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)

![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)